molecular formula C13H15ClN2O4S B14676052 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 33079-09-3

2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B14676052
CAS No.: 33079-09-3
M. Wt: 330.79 g/mol
InChI Key: OJERTUHOEDFFPX-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide is an organic compound with a complex structure, featuring a chlorinated benzene ring and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the pyrrolidinyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-2,5-heptadienal
  • 3,4-Dichloro-4-ethyl-octanal
  • p-Chlorophenol
  • 3-Bromo-2-chloro-4-methyl-hexane

Uniqueness

Compared to similar compounds, 2-Chloro-4-(2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33079-09-3

Molecular Formula

C13H15ClN2O4S

Molecular Weight

330.79 g/mol

IUPAC Name

2-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H15ClN2O4S/c1-3-13(2)7-11(17)16(12(13)18)8-4-5-10(9(14)6-8)21(15,19)20/h4-6H,3,7H2,1-2H3,(H2,15,19,20)

InChI Key

OJERTUHOEDFFPX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C

Origin of Product

United States

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